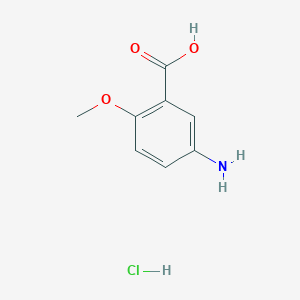

5-Amino-2-methoxybenzoic acid hydrochloride

Description

BenchChem offers high-quality 5-Amino-2-methoxybenzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-methoxybenzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-methoxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-5(9)4-6(7)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYAIWNHFZLICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Guide to 5-Amino-2-methoxybenzoic Acid Hydrochloride (CAS 857200-24-9): Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary

As modern drug development increasingly pivots toward highly targeted, structure-based therapies, the demand for versatile, bifunctional building blocks has surged. 5-Amino-2-methoxybenzoic acid hydrochloride (CAS 857200-24-9) stands out as a critical intermediate in medicinal chemistry. Featuring both an amine and a carboxylic acid group separated by a methoxy-substituted benzene ring, this compound enables orthogonal functionalization. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and field-proven applications in developing beta-strand peptidomimetics and selective histone deacetylase (HDAC) inhibitors.

Physicochemical Profiling

Understanding the quantitative baseline of this compound is essential for downstream assay development and formulation. The data below synthesizes the core parameters required for rigorous quality control.

| Parameter | Specification / Data |

| Chemical Name | 5-Amino-2-methoxybenzoic acid hydrochloride |

| CAS Number | 857200-24-9 |

| Parent Freebase CAS | 3403-47-2 |

| Molecular Formula | C₈H₁₀ClNO₃ (or C₈H₉NO₃ · HCl) |

| Molecular Weight | 203.62 g/mol |

| Purity Standard | ≥ 95% (HPLC) |

| GHS Classifications | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

Mechanistic Causality: The Case for the Hydrochloride Salt

A common question in synthetic planning is why the hydrochloride salt is preferred over the freebase (CAS 3403-47-2). As an Application Scientist, the rationale is rooted in three mechanistic advantages:

-

Oxidative Stability: The free aromatic amine is highly susceptible to auto-oxidation due to the electron-donating nature of the aromatic ring. Protonating the amine to form the hydrochloride salt (-NH₃⁺) creates a strongly electron-withdrawing group, deactivating the ring towards electrophilic attack and drastically increasing shelf-life.

-

Solubility Modulation: The salt form is highly soluble in aqueous media and polar protic solvents. This facilitates homogeneous reactions in biological assays and aqueous-phase couplings.

-

Controlled Reactivity: In peptide synthesis or amide coupling, the HCl salt can be selectively neutralized in situ using a mild, non-nucleophilic base (e.g., DIPEA). This ensures the amine only becomes nucleophilic precisely when the coupling reagent is active, minimizing premature side reactions.

Synthetic Methodology: Self-Validating Protocol for Salt Formation

The following protocol details the conversion of the freebase to the hydrochloride salt. This workflow is designed as a self-validating system : it relies on the differential solubility of the freebase versus the salt in ethereal solvents, meaning product formation is visually confirmed by immediate precipitation.

Step-by-Step Protocol:

-

Dissolution: Suspend 1.0 equivalent of 5-amino-2-methoxybenzoic acid (freebase) in anhydrous tetrahydrofuran (THF) at a concentration of 0.5 M. Stir under inert atmosphere until complete dissolution is achieved.

-

Thermal Control: Chill the reaction vessel to 0–5°C using an ice bath. Causality: Controlling the temperature mitigates the exothermic nature of the protonation, preventing localized degradation.

-

Acidification: Dropwise, add 1.2 equivalents of 4M HCl in dioxane.

-

Self-Validation Point: The immediate formation of a dense, off-white precipitate indicates successful protonation. The highly polar hydrochloride salt is insoluble in the non-polar THF/dioxane mixture, driving the reaction forward via Le Chatelier's principle.

-

-

Isolation: Vacuum filter the suspension rapidly through a sintered glass funnel to prevent moisture absorption.

-

Washing: Wash the filter cake with two volumes of cold, anhydrous diethyl ether. Causality: Ether removes unreacted freebase and residual dioxane without dissolving the target salt.

-

Drying: Dry the product under high vacuum at 40°C for 12 hours to yield the pure hydrochloride salt.

Workflow for the synthesis and isolation of the hydrochloride salt.

Pharmaceutical Applications & Mechanistic Pathways

A. HDAC11 Inhibitor Development

Histone deacetylase 11 (HDAC11) is a unique, zinc-dependent metalloenzyme implicated in immune modulation and oncology. Derivatives of 5-amino-2-methoxybenzoic acid are utilized as crucial capping groups or linkers in the design of selective HDAC11 inhibitors. According to[1], the methoxybenzoic acid scaffold provides optimal steric and electronic complementarity to the HDAC11 active site. The methoxy group specifically interacts with hydrophobic pockets, yielding inhibitors with IC50 values in the low micromolar range (e.g., 3.5 µM).

Mechanistic pathway of HDAC11 inhibition by methoxybenzoic acid derivatives.

B. Beta-Strand Peptidomimetics

The rigid aromatic core of 5-amino-2-methoxybenzoic acid is exceptionally well-suited for creating artificial beta-sheets. As detailed in seminal structural studies like [2], when linked via diacylhydrazine groups, this compound effectively mimics the hydrogen-bonding pattern of a tripeptide edge. This structural mimicry is invaluable for designing therapeutics that disrupt protein-protein interactions (PPIs) traditionally considered "undruggable."

Analytical Characterization & Quality Control (QC)

To ensure the integrity of the hydrochloride salt prior to sensitive biological assays, a robust analytical workflow is required.

Protocol: HPLC Purity Assessment

The following parameters are optimized for the baseline resolution of the target compound from potential oxidative degradation products.

| Parameter | Specification / Value | Causality / Rationale |

| Column | C18 Reverse-Phase (150 x 4.6 mm, 5 µm) | Provides optimal retention of polar aromatic compounds. |

| Mobile Phase A | 0.1% TFA in H₂O | Acidic modifier suppresses silanol ionization and keeps the amine fully protonated, preventing peak tailing. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Effectively elutes the hydrophobic aromatic core. |

| Flow Rate | 1.0 mL/min | Balances chromatographic resolution and analysis time. |

| Detection | UV absorbance at 254 nm | Corresponds directly to the π-π* transition of the substituted benzene ring. |

Validation: The presence of a single sharp peak (Area > 95%) confirms purity. If a broad shoulder appears, it indicates incomplete salt formation or freebase contamination, requiring re-precipitation from ether.

References

-

Comparative Structure-Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor. PubMed Central (PMC), National Institutes of Health.

-

Two new beta-strand mimics. PubMed, National Institutes of Health.

-

5-amino-2-methoxybenzoic acid hydrochloride | 857200-24-9. MilliporeSigma Product Database.

Sources

IUPAC name for 5-Amino-2-methoxybenzoic acid hydrochloride

In-Depth Technical Guide: IUPAC Nomenclature, Synthesis, and Characterization of 5-Amino-2-methoxybenzoic Acid Hydrochloride

Abstract This whitepaper provides a comprehensive technical breakdown of 5-amino-2-methoxybenzoic acid hydrochloride, a critical building block in pharmaceutical drug development and solid-phase peptide synthesis[1][2]. We detail the authoritative IUPAC nomenclature rules governing its structural designation, the physicochemical causality behind its isolation as a hydrochloride salt, and field-proven methodologies for its synthesis and analytical validation.

IUPAC Nomenclature & Structural Elucidation

The naming of 5-amino-2-methoxybenzoic acid hydrochloride follows the strict hierarchical rules established by the[3].

-

Principal Functional Group : According to IUPAC seniority rules for parent structures (Rule P-41), the carboxylic acid (-COOH) outranks both the amine (-NH2) and the ether (-OCH3). Consequently, the parent ring is designated as benzoic acid.

-

Numbering Logic : The carbon atom bonded to the carboxyl group is designated as C1. The numbering of the benzene ring proceeds in the direction that assigns the lowest possible locants to the remaining substituents. Numbering towards the methoxy group gives locants 1, 2, and 5, which is lower than the alternative pathway (1, 4, and 6)[4].

-

Alphabetization : The substituents are cited alphabetically as prefixes: "amino" precedes "methoxy", yielding the free base name 5-amino-2-methoxybenzoic acid [5].

-

Salt Designation : For salts of organic bases with hydrohalogen acids, IUPAC Rule P-77.1.3 allows the traditional adduct naming convention[3]. The unaltered name of the base is followed by the name of the hydrohalide. Thus, the protonated form is named 5-amino-2-methoxybenzoic acid hydrochloride [3][6]. This adduct naming convention is the preferred standard in pharmacopoeias and regulatory guidelines (e.g.,, )[4].

Fig 1. IUPAC numbering logic for 5-Amino-2-methoxybenzoic acid hydrochloride.

Physicochemical Rationale for Salt Formation

In drug development, the free base form of 5-amino-2-methoxybenzoic acid presents two distinct challenges: poor aqueous solubility (due to its zwitterionic nature near its isoelectric point) and susceptibility to oxidative degradation. Electron-rich aromatic amines are highly prone to air oxidation, which manifests as a darkening of the powder from light yellow to brown over time[7].

By converting the free amine into its hydrochloride salt, the nitrogen lone pair is protonated. This eliminates its ability to participate in oxidative radical pathways, dramatically increasing the shelf-life and thermal stability of the compound[6]. Furthermore, the ionized anilinium species significantly enhances aqueous solubility, a critical parameter for subsequent bioconjugation or peptide synthesis workflows[1].

Table 1: Comparative Physicochemical Properties

| Property | 5-Amino-2-methoxybenzoic acid (Free Base) | 5-Amino-2-methoxybenzoic acid hydrochloride |

| CAS Number | 3403-47-2[7] | 857200-24-9[6] |

| Molecular Formula | C8H9NO3[7] | C8H10ClNO3[8] |

| Molecular Weight | 167.16 g/mol [7] | 203.62 g/mol [8] |

| Aqueous Solubility | Low (Isoelectric point precipitation) | High (Ionized anilinium species) |

| Oxidative Stability | Susceptible to air oxidation (darkens) | Highly stable at room temperature |

| Physical Form | Light yellow to brown powder[7] | Off-white crystalline powder[6] |

Synthetic Workflow & Experimental Protocols

The synthesis of 5-amino-2-methoxybenzoic acid hydrochloride is typically achieved via the chemoselective reduction of 5-nitro-2-methoxybenzoic acid.

Experimental Protocol: Catalytic Hydrogenation and Salt Formation Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., SnCl2/HCl) to prevent heavy metal contamination in the final API building block. The reaction is performed in methanol, and HCl is introduced during the workup to immediately trap the oxidation-sensitive free amine as the robust hydrochloride salt.

-

Preparation : Dissolve 5-nitro-2-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) within a Parr hydrogenation bottle or suitable pressure reactor.

-

Catalyst Addition : Purge the reaction vessel with inert gas (N2 or Ar). Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight). Note: Pd/C is pyrophoric; ensure the solvent fully wets the catalyst.

-

Hydrogenation : Evacuate the vessel and backfill with Hydrogen gas (H2). Maintain the H2 pressure at 3-4 atm (approx. 50-60 psi). Stir vigorously at 25°C for 4-6 hours.

-

Reaction Monitoring : Monitor the reaction via HPLC or TLC (Eluent: DCM/MeOH 9:1) until the complete disappearance of the nitro precursor.

-

Filtration : Vent the H2 gas and purge with N2. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

-

Salt Formation : Transfer the filtrate to a cooling bath (0-5°C). Slowly add a stoichiometric excess of concentrated aqueous HCl (1.2 eq) or HCl in isopropanol. Stir for 30 minutes.

-

Isolation : Concentrate the solution under reduced pressure to approximately 3 volumes. Add cold methyl tert-butyl ether (MTBE) to induce crystallization.

-

Collection : Filter the resulting precipitate, wash with cold MTBE, and dry under vacuum at 40°C to yield 5-amino-2-methoxybenzoic acid hydrochloride as an off-white crystalline solid.

Fig 2. Step-by-step synthetic workflow from nitro-precursor to the hydrochloride salt.

Analytical Characterization Protocol

To ensure trustworthiness and batch-to-batch consistency, the following self-validating analytical protocols must be employed.

-

High-Performance Liquid Chromatography (HPLC) :

-

Methodology: Utilize a Reverse-Phase C18 column (e.g., 4.6 × 250 mm, 5 µm). Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile with 0.1% TFA. Gradient elution from 5% to 60% B over 20 minutes.

-

Self-Validating Logic: The use of 0.1% TFA is critical. It ensures the amine remains fully protonated during the chromatographic run, preventing peak tailing caused by secondary interactions between free amines and residual silanols on the stationary phase. The disappearance of the UV-active nitro peak (typically absorbing at ~280 nm) and the emergence of the amine peak validate the reduction.

-

-

Nuclear Magnetic Resonance (1H-NMR) :

-

Methodology: Dissolve the sample in DMSO-d6.

-

Self-Validating Logic: In DMSO-d6, the successful formation of the hydrochloride salt is confirmed by a broad singlet integrating to 3H at approximately 10.0 ppm, corresponding to the -NH3+ protons. The methoxy group (-OCH3) will appear as a sharp singlet near 3.8 ppm. The aromatic protons will exhibit an AMX spin system, with a characteristic downfield shift compared to the free base due to the electron-withdrawing nature of the anilinium cation.

-

References

-

International Union of Pure and Applied Chemistry (IUPAC) . "Chapter P-7: Radicals, Ions, and Related Species." Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[Link]

-

European Directorate for the Quality of Medicines & HealthCare (EDQM) . "Structure / Nomenclature Guide." European Pharmacopoeia. [Link]

-

Therapeutic Goods Administration (TGA) . "Naming convention for chemical substances." Australian Government Department of Health. [Link]

-

Semantic Scholar . "Supporting Information: Synthesis of SalAA Compound 1 (Catalytic Hydrogenation of Nitrobenzoic Acids)." [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. edqm.eu [edqm.eu]

- 5. 5-AMINO-2-METHOXYBENZOIC ACID | 3403-47-2 [chemicalbook.com]

- 6. 5-amino-2-methoxybenzoic acid hydrochloride | 857200-24-9 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemscene.com [chemscene.com]

Physical and chemical properties of 5-Amino-2-methoxybenzoic acid hydrochloride

An In-depth Technical Guide to 5-Amino-2-methoxybenzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 5-Amino-2-methoxybenzoic acid hydrochloride, a compound of interest in various research and development applications. The following sections detail its molecular identity, physicochemical characteristics, spectral profile, and essential stability and reactivity insights, supported by field-proven experimental methodologies.

Compound Identification and Structure

5-Amino-2-methoxybenzoic acid hydrochloride is an aromatic compound containing an amino, a methoxy, and a carboxylic acid functional group. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.[1]

-

Chemical Name: 5-Amino-2-methoxybenzoic acid hydrochloride

-

Molecular Formula: C₈H₁₀ClNO₃[2]

-

Molecular Weight: 203.62 g/mol [2]

Structure:

graph "5-Amino-2-methoxybenzoic_acid_hydrochloride" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "O1" [label="O"]; "C7" [label="CH3"]; "N1" [label="H2N"]; "C8" [label="C"]; "O2" [label="O"]; "O3" [label="OH"]; "HCl" [label="· HCl"];"C1" -- "C2" [len=1.5]; "C2" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "C5" [len=1.5]; "C5" -- "C6" [len=1.5]; "C6" -- "C1" [len=1.5];

"C1" -- "C8" [len=1.5]; "C2" -- "O1" [len=1.5]; "O1" -- "C7" [len=1.5]; "C5" -- "N1" [len=1.5];

"C8" -- "O2" [len=1.5, style=double]; "C8" -- "O3" [len=1.5];

// Positioning nodes for clarity"C1" [pos="0,0!"]; "C2" [pos="-1.3,-0.75!"]; "C3" [pos="-1.3,-2.25!"]; "C4" [pos="0,-3!"]; "C5" [pos="1.3,-2.25!"]; "C6" [pos="1.3,-0.75!"]; "C8" [pos="-0.75,1.5!"]; "O2" [pos="-1.8,1.8!"]; "O3" [pos="0,2.5!"]; "O1" [pos="-2.5,-0.25!"]; "C7" [pos="-3.5,-0.75!"]; "N1" [pos="2.5,-2.75!"]; "HCl" [pos="3.5,0!"]; }

Caption: 2D Structure of 5-Amino-2-methoxybenzoic acid hydrochloride.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

Summary of Physicochemical Data

| Property | Value/Description | Source(s) |

| Appearance | Solid, powder | [3] |

| Purity | Typically available in ≥95% purity | [3] |

| Melting Point | Data not available for the hydrochloride salt. The free base (5-Amino-2-methoxybenzoic acid, CAS: 3403-47-2) has a melting point of 159-168 °C. | [4] |

| Solubility | Expected to have higher water solubility than the free base.[1] Specific data is best determined empirically. | |

| pKa (Predicted) | 3.23 ± 0.10 (for the free base's carboxylic acid) | [5] |

| Storage | Recommendations vary; store at room temperature or refrigerated (2-8°C), sealed in a dry environment. | [2] |

Melting Point: A Key Indicator of Purity

This protocol describes a standard method for accurately measuring the melting point range of a solid crystalline compound.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting point range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If the solid is granular, gently pulverize it.

-

Capillary Loading: Invert an open-ended capillary tube and press the open end into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid into the bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid heating to determine a preliminary range.

-

For an accurate measurement, heat rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to approximately 1°C per minute.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears.

-

Record the temperature at which the entire sample has melted. This two-temperature span constitutes the melting range.

-

Caption: Workflow for Capillary Melting Point Determination.

Solubility: Critical for Formulation and Application

Solubility is a crucial parameter, especially in drug development, as it directly impacts a compound's absorption and bioavailability. The hydrochloride salt form of an amino acid-containing compound is generally employed to enhance aqueous solubility compared to its free base form.[1]

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent for an extended period to ensure equilibrium between the dissolved and undissolved solute is reached. The concentration of the dissolved solute in the resulting saturated solution is then quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 5-Amino-2-methoxybenzoic acid hydrochloride to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.

-

Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Spectral Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a molecule. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): This technique reveals the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For 5-Amino-2-methoxybenzoic acid hydrochloride, one would expect distinct signals for the aromatic protons, the methoxy protons (-OCH₃), the amine protons (-NH₂), and the carboxylic acid proton (-COOH).

-

¹³C NMR (Carbon-13 NMR): This experiment identifies the number of different types of carbon atoms and their chemical environments. Signals corresponding to the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the carboxylic acid would be expected.

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR).

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, D₂O) in a small vial.

-

Transfer and Filtration: If any solid remains undissolved, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Analysis: Place the NMR tube in the spectrometer and acquire the data according to the instrument's standard operating procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorptions:

-

O-H stretch (Carboxylic Acid): A very broad band, typically in the 2500-3300 cm⁻¹ region.

-

N-H stretch (Amine): Two sharp peaks (for primary amine) in the 3300-3500 cm⁻¹ region.

-

C-H stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic -OCH₃).

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (Ether/Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ range.

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent KBr pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of an empty sample holder or a blank KBr pellet should be run first.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and information about the molecule's structure through fragmentation patterns.

Expected Observations:

-

Molecular Ion Peak (M⁺): For the free base (C₈H₉NO₃), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (167.16 g/mol ). High-resolution mass spectrometry would provide the exact mass.

-

Fragmentation: Common fragmentation patterns would involve the loss of small, stable molecules or radicals such as H₂O, CO, CO₂, or CH₃.

-

Solution Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or water.

-

Dilution: Further dilute a small aliquot of this stock solution to a final concentration in the low µg/mL to ng/mL range.

-

Analysis: Introduce the sample into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) via direct infusion and acquire the mass spectrum.

Sources

5-Amino-2-methoxybenzoic Acid Hydrochloride: A Comprehensive Guide to Solubility Profiling and Synthetic Handling

Introduction & Chemical Profiling

5-Amino-2-methoxybenzoic acid hydrochloride (CAS: 857200-24-9)[1] is a highly specialized amphoteric building block extensively utilized in advanced organic synthesis, pharmaceutical development, and the design of constrained peptidomimetics. The free base form (CAS: 3403-47-2)[2] is famously employed in the synthesis of "Hao" tripeptide surrogates, which mimic β -strand geometries by arranging hydrogen bond donors and acceptors in a planar conformation[3][4].

Understanding the solubility profile of this compound is critical for process chemists. The molecule features three distinct functional groups: a carboxylic acid, a methoxy ether, and a primary amine. Because it is supplied as a hydrochloride salt, the amine exists in a protonated, cationic state ( −NH3+Cl− ).

The Causality of Its Solubility Behavior

The solubility of this compound is dictated by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

-

In Polar Protic Solvents (Water, Methanol): The ionic nature of the hydrochloride salt results in a high affinity for solvents with high dielectric constants. Water efficiently solvates both the chloride anion and the protonated amine, leading to high solubility[5].

-

In Aprotic Solvents (DMF, DCM, THF): The lack of hydrogen-bond donating capability in these solvents fails to overcome the ionic lattice energy of the salt. Consequently, the compound exhibits poor solubility in standard organic reaction media unless chemically modified (neutralized) in situ[5].

-

pH-Dependent Zwitterionic Shift: The free carboxylic acid has a predicted pKa of approximately 3.23[2]. As the pH of an aqueous solution approaches the isoelectric point (where the carboxylic acid is deprotonated and the amine remains protonated), the molecule forms a zwitterion, drastically reducing its aqueous solubility due to strong intermolecular ionic interactions.

Quantitative Solubility Data Summary

The following table synthesizes the thermodynamic solubility profile of 5-Amino-2-methoxybenzoic acid hydrochloride across various standard solvents at 25°C. Note: Values are representative benchmarks derived from the physicochemical behavior of homologous aminobenzoic acid hydrochloride salts.

| Solvent | Solvent Class | Dielectric Constant ( ϵ ) | Estimated Solubility at 25°C (mg/mL) | Application / Implication |

| Water (pH < 2) | Polar Protic | 80.1 | > 100 | Ideal for aqueous extraction or salt metathesis. |

| Water (pH ~ 4-5) | Polar Protic | 80.1 | < 10 | Zwitterion formation; precipitation risk. |

| Methanol | Polar Protic | 32.7 | 30 - 50 | Excellent for stock solutions and recrystallization. |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | < 5 (Suspension) | Requires in situ neutralization for amide coupling. |

| Dichloromethane (DCM) | Non-Polar | 8.9 | < 1 | Insoluble; poor choice for direct reactions. |

Experimental Methodology: Precision Solubility Determination

To generate reliable, self-validating solubility data for pharmaceutical intermediates, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. This method ensures that true thermodynamic equilibrium is reached, rather than a transient, kinetically trapped supersaturated state.

Protocol: Isothermal Shake-Flask Method

Rationale: By sampling the solution at two distinct time points (24 h and 48 h), the system self-validates. If the concentration variance between the two time points is ≤5% , thermodynamic equilibrium is confirmed.

-

Preparation of the Solid Phase: Weigh approximately 50 mg of 5-Amino-2-methoxybenzoic acid hydrochloride into a 2.0 mL amber glass HPLC vial. The amber glass prevents potential photo-degradation of the electron-rich aromatic ring.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol or Water) to the vial. Ensure a visible excess of solid remains to guarantee saturation.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaking incubator set to 25.0 ± 0.1°C. Agitate at 300 RPM for 24 hours.

-

Phase Separation (Crucial Step): Remove the vial and centrifuge at 10,000 RPM for 10 minutes at 25°C. Causality: Centrifugation is preferred over filtration for small volumes to prevent loss of the analyte due to non-specific binding to filter membranes.

-

First Sampling (24h): Carefully extract 100 μL of the clear supernatant without disturbing the solid pellet. Dilute this aliquot quantitatively (e.g., 1:100) in the HPLC mobile phase to prevent precipitation prior to injection.

-

Continued Equilibration: Return the original vial to the incubator for an additional 24 hours (48h total).

-

Second Sampling (48h): Repeat steps 4 and 5.

-

HPLC-UV Analysis: Quantify the concentration of both aliquots using a validated reverse-phase HPLC method (C18 column, acidic water/acetonitrile gradient, UV detection at ~254 nm). Calculate the final solubility based on the calibration curve.

Thermodynamic solubility determination workflow via the Shake-Flask method.

Addressing Solubility Bottlenecks in Synthesis

A common failure point in peptidomimetic synthesis utilizing 5-Amino-2-methoxybenzoic acid hydrochloride is attempting an amide coupling reaction in polar aprotic solvents (like DMF or DMSO) without accounting for the salt form[5].

The protonated amine ( −NH3+ ) is entirely non-nucleophilic and the salt complex is practically insoluble in DMF. To resolve this, an in-situ neutralization strategy must be employed.

Protocol: In-Situ Neutralization for Amide Coupling

-

Suspension Formation: Add 1.0 equivalent of 5-Amino-2-methoxybenzoic acid hydrochloride to anhydrous DMF (typically 0.1 M to 0.5 M concentration). The mixture will appear as a cloudy, heterogeneous suspension.

-

Base Addition: Add 2.5 to 3.0 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solubilization: Stir the mixture at room temperature. Within 5 to 15 minutes, the base deprotonates the ammonium salt, generating the free amine and the soluble DIPEA-hydrochloride salt. The suspension will transition into a clear, homogeneous solution[5].

-

Coupling: The now-soluble, nucleophilic free amine is ready to react with the activated electrophile (e.g., a HATU-activated carboxylic acid).

In-situ neutralization strategy to overcome aprotic solvent solubility bottlenecks.

Conclusion

The solubility of 5-Amino-2-methoxybenzoic acid hydrochloride is intrinsically tied to its ionic state and the dielectric properties of the surrounding media. By leveraging self-validating thermodynamic profiling and understanding the pKa -driven causality behind its phase behavior, researchers can seamlessly integrate this critical building block into complex synthetic workflows, particularly in the realm of advanced peptidomimetics.

Sources

Comprehensive Safety and Hazard Profile: 5-Amino-2-methoxybenzoic Acid Hydrochloride

Executive Summary

In pharmaceutical development and organic synthesis, 5-Amino-2-methoxybenzoic acid hydrochloride (CAS: 857200-24-9) serves as a critical building block for complex aromatic scaffolds[1]. However, handling this compound requires strict adherence to specialized safety protocols. As an aromatic amine paired with a hydrochloride salt, it presents unique physicochemical vulnerabilities—specifically, high susceptibility to auto-oxidation and the capacity to induce acute localized pH shifts upon contact with biological membranes[2].

This technical guide bypasses generic safety data sheets to provide researchers with a deep, mechanistic understanding of the compound's hazards. By linking structural chemistry to toxicological outcomes, we establish a framework of self-validating experimental protocols designed to ensure both operator safety and molecular integrity.

Physicochemical Profiling & Structural Causality

To safely handle a compound, one must first understand the electronic and structural forces governing its reactivity. The hazards of 5-Amino-2-methoxybenzoic acid hydrochloride are directly dictated by its functional groups[2].

Structural Causality Analysis

-

Electron-Rich Aromatic Ring: The molecule features a methoxy group (-OCH₃) at the 2-position and an amino group (-NH₂) at the 5-position[2]. Both are strong electron-donating groups (EDGs) situated para to one another. This hyper-enriches the aromatic ring with electron density, making the compound highly susceptible to auto-oxidation. Exposure to ambient oxygen and light will rapidly degrade the off-white solid into dark, polymeric impurities.

-

Hydrochloride Salt Formation: The amine is protonated as a hydrochloride salt to improve aqueous solubility and stability[1]. However, this means the solid acts as a latent acid. Upon contact with moisture (ambient humidity, sweat, or mucosal fluid), it dissociates, releasing free hydrochloric acid (HCl) and dropping the localized pH.

Quantitative Data Summary

| Property | Value / Specification | Causality / Impact on Handling |

| CAS Number | 857200-24-9[1] | Unique identifier for hazard tracking. |

| Molecular Formula | C₈H₁₀ClNO₃ (C₈H₉NO₃ · HCl)[2] | Indicates presence of latent HCl. |

| Molecular Weight | 203.62 g/mol [2] | High mass density; prone to settling but easily aerosolized if milled. |

| Physical Form | Solid (Crystalline Powder)[1] | High surface area accelerates moisture absorption (hygroscopic). |

| Storage Temperature | 2-8°C, Sealed[2] | Low thermal energy prevents auto-oxidation of the electron-rich ring. |

Toxicological Mechanisms & GHS Classification

The compound carries a "Warning" signal word and is classified under several critical Global Harmonized System (GHS) hazard categories[3]. Understanding the physiological mechanisms behind these codes is essential for risk mitigation.

GHS Hazard Statements[4]

| GHS Code | Hazard Description | Primary Exposure Route |

| H302 | Harmful if swallowed | Ingestion / GI Tract |

| H315 | Causes skin irritation | Dermal Contact |

| H319 | Causes serious eye irritation | Ocular Contact |

| H335 | May cause respiratory irritation | Inhalation of Dust |

Mechanistic Pathway of Toxicity

The localized irritation (H315, H319, H335) is an acid-base phenomenon[4]. When the crystalline dust contacts the moisture lining the respiratory tract or eyes, it rapidly dissolves. The dissociation of the HCl salt causes an immediate, localized drop in pH, denaturing surface proteins and triggering acute inflammatory cascades.

Conversely, the systemic toxicity (H302) is driven by hepatic metabolism[4]. If ingested, aromatic amines are absorbed into the portal vein and subjected to Cytochrome P450 enzymes. The primary metabolic route is N-hydroxylation, which generates reactive electrophilic species capable of covalently binding to cellular macromolecules or oxidizing hemoglobin.

Fig 1: Mechanistic pathway of localized irritation and systemic toxicity.

Self-Validating Handling & Experimental Protocols

Standard operating procedures (SOPs) often fail because they rely on operator compliance without real-time feedback. The following protocols are designed as self-validating systems , meaning the procedure inherently proves its own success or failure in real-time.

Protocol 1: Precision Weighing and Transfer

Objective: Prevent inhalation of irritating dust (H335) and protect the compound from oxidative degradation[4]. Environment: Class II Biological Safety Cabinet (BSC) or dedicated powder weighing isolator.

-

Preparation: Purge the weighing isolator with Argon gas for 5 minutes. Causality: Displacing oxygen prevents the auto-oxidation of the electron-rich aromatic ring during handling.

-

Static Mitigation: Ground the micro-spatula using an anti-static bar. Causality: Hydrochloride salts often hold a static charge, causing the powder to repel from the spatula and aerosolize.

-

Transfer & Weighing: Slowly transfer the solid to a tared, conductive weigh boat.

-

System Validation (Particle Counting): Place a continuous optical particle counter adjacent to the analytical balance.

-

Validation Check: If the particle counter detects a spike above baseline (e.g., >100 particles/ft³ of 0.5 µm size), the airflow containment is compromised. The operator must immediately halt work and recalibrate the isolator's face velocity.

-

Emergency Response & Decontamination Workflows

In the event of a powder spill, dry sweeping is strictly prohibited as it generates a massive inhalation hazard (H335)[4]. The decontamination must address both the physical state (powder) and the chemical state (latent acid).

Protocol 2: Self-Validating Spill Neutralization

Objective: Safely collect spilled material while neutralizing the localized acidity of the hydrochloride salt.

-

Isolation & PPE: Evacuate the immediate area. Don a NIOSH-approved N95 respirator (or higher) and heavy-duty nitrile gloves. Causality: Nitrile provides superior resistance to aromatic amines compared to latex.

-

Wetting & Neutralization: Spray the spilled powder with a freshly prepared 5% Sodium Bicarbonate (NaHCO₃) solution. Causality: The water prevents aerosolization, while the weak base neutralizes the HCl.

-

System Validation (Effervescence): Observe the spill site closely.

-

Validation Check: The acid-base reaction will produce visible bubbling (CO₂ gas). Do not touch the spill until the bubbling completely ceases. The cessation of effervescence is the physical validation that the acidic hazard has been neutralized.

-

-

Mechanical Collection: Use a disposable plastic scraper to collect the wetted slurry into a hazardous waste container.

-

Secondary Validation (pH Test): Swab the decontaminated surface with a damp pH indicator strip.

-

Validation Check: The strip must read a neutral pH (~7.0). If it reads acidic (< 7.0), repeat step 2.

-

Fig 2: Self-validating spill decontamination workflow utilizing pH neutralization.

References

Sources

An In-depth Technical Guide to 5-Amino-2-methoxybenzoic Acid Hydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-2-methoxybenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1] Its intrinsic structural features—a nucleophilic aniline, a carboxylic acid handle for amide coupling, and a methoxy group that influences conformation and solubility—make it an attractive starting point for generating libraries of derivatives with tuned pharmacological profiles. This guide provides a comprehensive overview of the synthesis, characterization, and application of derivatives and analogs of 5-amino-2-methoxybenzoic acid, with a focus on practical, field-proven insights for researchers in drug discovery. We will explore robust synthetic methodologies, delve into structure-activity relationships (SAR), and present detailed, reproducible protocols.

The Core Scaffold: 5-Amino-2-methoxybenzoic Acid Hydrochloride

5-Amino-2-methoxybenzoic acid (also known as 5-amino-o-anisic acid) is an aromatic amino acid derivative that serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory pathways and pain relief.[1] It is typically supplied as the hydrochloride salt (HCl) to enhance stability and improve solubility in polar solvents, which is a critical consideration for reaction setup.

Physicochemical Properties & Handling

Understanding the fundamental properties of the starting material is crucial for successful and reproducible synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [2][3] |

| Molecular Weight | 167.16 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water (as HCl salt), methanol, and DMSO. | |

| pKa (predicted) | ~3.7 (Carboxylic Acid), ~4.5 (Anilinium) | [5] |

| Storage | Store in a cool, dry place, away from light and moisture. |

Expert Insight: The hydrochloride salt form means the aniline nitrogen is protonated. For reactions targeting the amino group, such as acylation or alkylation, a base must be added to liberate the free, nucleophilic amine. The choice and stoichiometry of the base are critical to prevent side reactions and ensure complete conversion.

Synthetic Strategies for Derivatization

The true utility of the 5-amino-2-methoxybenzoic acid scaffold lies in its three primary functional groups that can be selectively modified: the amino group, the carboxylic acid, and the aromatic ring.

General Synthetic Workflow

A typical workflow for generating and evaluating a library of derivatives follows a logical progression from synthesis to biological validation. This process is designed to be iterative, allowing SAR insights to inform the design of subsequent generations of compounds.

Caption: General workflow for derivative synthesis and evaluation.

Modification of the Amino Group: N-Acylation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[6] Acylating the 5-amino group is a primary strategy to explore the chemical space around the scaffold. This is typically achieved by reacting the free amine with an activated carboxylic acid derivative, such as an acyl chloride or using standard peptide coupling reagents.

Authoritative Insight: The choice of coupling reagent is critical and depends on the complexity of the substrates.[6] For simple acylations, converting a carboxylic acid to its acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride is efficient.[7] For more complex or sensitive substrates, peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides such as DCC and EDC are preferred to minimize side reactions and racemization.[6][7]

Protocol 2.2.1: General N-Acylation via Amide Coupling

This protocol describes a robust, general procedure for coupling a carboxylic acid (R-COOH) to the 5-amino group of 5-amino-2-methoxybenzoic acid using HATU, a highly efficient and widely used coupling reagent.

Materials:

-

5-Amino-2-methoxybenzoic acid hydrochloride

-

Carboxylic acid of interest (R-COOH)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-amino-2-methoxybenzoic acid HCl (1.0 eq). Dissolve it in anhydrous DMF.

-

Base Addition: Add DIPEA (2.5 - 3.0 eq). Stir for 10-15 minutes at room temperature.

-

Causality: The first equivalent of base neutralizes the HCl salt. The subsequent equivalents are required to activate the coupling reagent and scavenge the acid produced during the reaction. DIPEA is a non-nucleophilic base, preventing it from competing with the primary amine.

-

-

Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.5 eq) to this mixture and stir for 5-10 minutes to pre-activate the acid.

-

Coupling: Transfer the activated carboxylic acid solution to the flask containing the free amine.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution (2x) to remove unreacted acid and acidic byproducts.

-

Wash with water (1x) and then brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure N-acylated derivative.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety can be converted into esters or amides to modulate properties like cell permeability, metabolic stability, and receptor interactions. For instance, ester derivatives of a related analog, 4-amino-5-chloro-2-methoxybenzoic acid, have been shown to be potent agonists for 5-HT₄ receptors.[8]

Caption: Key derivatization pathways for the scaffold.

Biological Applications & Structure-Activity Relationships (SAR)

Derivatives of this scaffold have been explored for a wide range of therapeutic targets. A notable area of research is in the development of kinase inhibitors, where the molecule can serve as a "hinge-binding" fragment.[9] Additionally, analogs have shown activity as 5-HT receptor modulators and anti-inflammatory agents.[1][8]

Case Study: Halogenated Analogs as 5-HT₄ Receptor Ligands

Research into halogenated analogs of aminobenzoic acids reveals critical SAR insights. For example, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid show nanomolar affinity for the 5-HT₄ receptor.[10] The introduction of a halogen at the 5-position (adjacent to the amino group) appears to be a key determinant of high-affinity binding.

| Compound Scaffold | Modification | Target | Affinity (Ki) | Reference |

| 4-Amino-2-methoxybenzoic acid | 5-Chloro, Ethyl Ester | Rat 5-HT₄ Receptor | 1.07 ± 0.5 nM | [8] |

| 4-Amino-2-methoxybenzoic acid | 5-Chloro, Dimethylpiperidinyl-ethyl Ester | Rat 5-HT₄ Receptor | 0.26 ± 0.06 nM | [8] |

| 4-Amino-2-methoxybenzoic acid | 5-Bromo, Amide Derivative | Human Cardiac 5-HT₄ | Partial Agonist | [10] |

Expert Interpretation: The data in the table strongly suggests that the electronic and steric properties at the 5-position are crucial for receptor interaction. The high affinity of the chloro- and bromo-analogs indicates that a moderately sized, electron-withdrawing group is favorable. The dramatic increase in affinity with the dimethylpiperidinyl-ethyl ester highlights the importance of exploring the ester moiety to engage with additional binding pockets on the receptor.[8] This iterative process of modifying different parts of the scaffold is fundamental to rational drug design.

Conclusion and Future Directions

The 5-amino-2-methoxybenzoic acid core remains a highly valuable and versatile scaffold in modern drug discovery. Its synthetic tractability allows for the rapid generation of diverse chemical libraries through well-established methodologies like amide coupling. The demonstrated biological activities, ranging from kinase inhibition to GPCR modulation, ensure its continued relevance. Future research will likely focus on developing more complex analogs, potentially through C-H activation of the aromatic ring or by using the scaffold as a foundation for designing PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities. The foundational protocols and SAR insights presented in this guide provide a solid framework for both academic and industrial researchers to build upon in their quest for novel therapeutics.

References

-

5-Amino-2-methoxybenzoic acid | C8H9NO3 | CID 13549244 - PubChem. National Center for Biotechnology Information. [Link]

-

5-Amino-2-methoxy-benzoic acid methyl ester | 22802-67-1 - J&K Scientific. J&K Scientific. [Link]

-

New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. [Link]

-

Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC. National Center for Biotechnology Information. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. [Link]

-

Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Growing Science. [Link]

- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.

- US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents.

-

Structure−Activity Relationships of Analogues with Aromatic Amino Acids... - ResearchGate. ResearchGate. [Link]

-

One-Step Preparation and NMR Properties of 5-Amino-2- formylbenzenesulfonic Acid - Chemical Papers. Chemical Papers. [Link]

-

Drug Discovery - Inhibitor | chemical-kinomics. Chemical Kinomics & Innovative Drug Discovery. [Link]

-

Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2 - PMC. National Center for Biotechnology Information. [Link]

-

Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB. FooDB. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Amino-2-methoxybenzoic acid | C8H9NO3 | CID 13549244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Pannellum [cdn.biola.edu]

- 5. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]

- 6. hepatochem.com [hepatochem.com]

- 7. growingscience.com [growingscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemicalkinomics.com [chemicalkinomics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Sourcing, Mechanistic Application, and Analytical Validation of 5-Amino-2-methoxybenzoic Acid Hydrochloride

Executive Summary

5-Amino-2-methoxybenzoic acid hydrochloride (CAS: 857200-24-9) is a high-value, bifunctional building block extensively utilized in pharmaceutical chemistry. It serves as a critical intermediate in the synthesis of benzamide-class therapeutics, targeted peptide conjugates, and specialized diagnostic dyes[1]. As a Senior Application Scientist, I have observed that the successful integration of this intermediate into downstream Active Pharmaceutical Ingredients (APIs) hinges on understanding its intrinsic chemical behavior—specifically, the interplay between its electron-donating methoxy group and the zwitterionic potential of its amine and carboxyl moieties. This guide provides a comprehensive, field-tested framework for sourcing, handling, and analytically validating this critical raw material.

Chemical Profiling & Mechanistic Utility

The Causality of Salt Selection: The free base form of 5-amino-2-methoxybenzoic acid (CAS: 3403-47-2) contains an electron-rich aniline moiety. Free anilines are notoriously susceptible to rapid atmospheric oxidation, leading to the formation of highly colored, polymeric degradation products[2]. By sourcing the compound as a hydrochloride salt, the amine lone pair is protonated and locked out of conjugation with the aromatic ring[3]. This mechanistic shift significantly elevates the oxidation potential, ensuring long-term shelf stability, preserving the integrity of the carboxyl group for downstream activation, and guaranteeing batch-to-batch reproducibility during commercial scale-up.

Table 1: Chemical Identity & Physical Properties

| Property | Specification | Mechanistic Significance |

| Chemical Name | 5-Amino-2-methoxybenzoic acid hydrochloride | Bifunctional scaffold for amidation/peptide coupling. |

| CAS Number | 857200-24-9 | Specific to the HCl salt; distinct from the free base. |

| Molecular Formula | C8H10ClNO3 | Accounts for the HCl adduct essential for stability. |

| Molecular Weight | 203.62 g/mol | Critical for exact stoichiometric calculations during coupling. |

| Storage Conditions | Sealed, Dry, 2-8°C | Prevents hygroscopic degradation and trace oxidation. |

Commercial Supplier Landscape & Sourcing Criteria

When selecting a commercial supplier for API synthesis, researchers must prioritize vendors that provide comprehensive Certificate of Analysis (CoA) documentation, including orthogonal analytical data (HPLC and NMR).

Table 2: Key Commercial Suppliers

| Supplier | Catalog / SKU | Claimed Purity | Scale Capabilities |

| CS-0714177 | ≥98% | Gram to Commercial Production[4] | |

| ENA508624645 | ≥95% | Research & Analytical[3] | |

| MFCD13186334 | ≥95% | R&D Scale[5] | |

| 4028692 | 95% | High-Throughput Screening |

Vendor Qualification Logic: For early-stage discovery, a standard 95% purity is often sufficient. However, for late-stage process optimization or peptide custom services (as offered by vendors like [4]), a purity of ≥98% is mandatory to prevent the propagation of truncated sequences or side-reaction adducts that complicate final API purification.

Synthetic Integration Workflow

The integration of 5-amino-2-methoxybenzoic acid hydrochloride into a target API requires careful orchestration of pH. Because it is supplied as an HCl salt, the amine is inherently unreactive toward electrophiles until neutralized.

Step-by-Step Methodology:

-

Neutralization (Free-Basing): An organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), must be added to neutralize the HCl salt, liberating the nucleophilic free amine.

-

Carboxyl Activation: If the carboxyl group is the target for amidation, coupling reagents like HATU or EDC/HOBt are employed to form an active ester.

-

Coupling: The active ester reacts with an incoming amine partner to form a stable amide bond, a fundamental step in the synthesis of benzamide-based neuroleptics or prokinetics.

Synthetic workflow for integrating 5-amino-2-methoxybenzoic acid HCl into APIs.

Self-Validating Analytical Quality Control Protocol

To establish a self-validating system, incoming batches must be subjected to orthogonal analytical techniques. Relying solely on a vendor's CoA introduces unacceptable risk into the drug development pipeline.

Phase 1: RP-HPLC for Purity Quantification

Causality Check: Why use an acidic mobile phase? The molecule possesses both a basic amine and an acidic carboxyl group. Running this on a standard C18 column with neutral water will result in severe peak tailing due to zwitterionic interactions with residual silanols. Adding 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid and ensures the amine remains fully protonated, yielding a sharp, Gaussian peak.

-

Sample Preparation: Dissolve 10 mg of the compound in 10 mL of a 50:50 mixture of Acetonitrile and Water containing 0.1% TFA. Sonicate for 5 minutes.

-

Column Selection: Use a high-end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% TFA in HPLC-grade Water.

-

Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

-

Detection: Monitor UV absorbance at 254 nm, a standard for aromatic systems as noted by [3].

-

Validation Threshold: Total peak area of the main component must be ≥98.0%.

Phase 2: 1H-NMR for Structural Identity

Causality Check: Why use DMSO-d6 instead of CDCl3? The hydrochloride salt form is highly polar and virtually insoluble in chloroform. DMSO-d6 disrupts the strong intermolecular hydrogen bonding, fully solubilizing the sample and allowing for clear resolution of the downfield exchangeable protons (NH3+ and COOH).

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz.

-

Spectral Verification:

-

Confirm the presence of a sharp singlet around 3.8 ppm corresponding to the 3 protons of the methoxy group.

-

Verify the three aromatic protons exhibiting an ABX splitting pattern between 7.0 and 8.0 ppm.

-

Ensure the absence of extraneous aliphatic peaks which would indicate solvent contamination or incomplete synthesis.

-

Self-validating analytical quality control workflow for raw material batch release.

References

-

ChemBridge Corporation. "5-AMINO-2-METHOXYBENZOIC ACID HYDROCHLORIDE CAS:857200-24-9." ChemBuyersGuide. Available at:[Link]

Sources

Purity and Quality Standards for 5-Amino-2-Methoxybenzoic Acid Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale

5-Amino-2-methoxybenzoic acid hydrochloride (CAS: 857200-24-9) is a high-value pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including highly selective HDAC11 inhibitors and specialized dyes[1][2].

As a Senior Application Scientist, it is critical to understand why the hydrochloride salt is preferred over its free base counterpart, 5-Amino-2-methoxybenzoic acid (CAS: 3403-47-2). The free base contains an electron-rich aniline moiety that is notoriously susceptible to atmospheric oxidation, which rapidly generates azo and azoxy impurities (manifesting as a dark brown discoloration)[3]. By converting the free base into the hydrochloride salt, the amine is protonated. This drastically reduces the electron density on the nitrogen atom, thermodynamically stabilizing the molecule against oxidative degradation, extending shelf-life, and ensuring batch-to-batch reproducibility during downstream coupling reactions[4].

Quality Control & Impurity Profiling

To ensure the integrity of downstream API synthesis, the intermediate must adhere to stringent purity specifications. The presence of unreacted precursors, demethylated byproducts, or oxidative degradants can severely poison transition-metal catalysts used in subsequent cross-coupling reactions.

Table 1: Standard Quality Specifications

| Parameter | Specification Limit | Analytical Rationale |

| Appearance | Off-white to light yellow powder | Dark brown indicates oxidative degradation of the amine[3]. |

| Purity (HPLC) | ≥ 98.0% | Ensures minimal interference in stoichiometric coupling[1]. |

| Moisture (Karl Fischer) | ≤ 0.5% w/w | Excess water hydrolyzes sensitive reagents in downstream steps. |

| Heavy Metals | ≤ 20 ppm | Prevents catalytic poisoning and meets ICH Q3D guidelines. |

| Assay (Titration) | 99.0% – 101.0% | Confirms the exact molarity of the HCl salt form. |

Experimental Protocols: Self-Validating Systems

In rigorous drug development environments, a protocol must be more than a list of instructions; it must be a self-validating system where the experiment continuously proves its own accuracy before allowing the operator to proceed.

Protocol A: Synthesis and Isolation of the Hydrochloride Salt

Causality: The conversion requires a highly controlled anhydrous environment to prevent the hydrolysis of the methoxy group while ensuring complete protonation of the amine[2].

-

Dissolution: Suspend 1.0 equivalent of 5-amino-2-methoxybenzoic acid (free base) in anhydrous methanol (5 volumes) under an inert nitrogen atmosphere.

-

Acidification: Dropwise addition of 1.5 equivalents of thionyl chloride ( SOCl2 ) at 0–5°C. Mechanistic note: SOCl2 reacts with methanol to generate anhydrous HCl gas in situ, ensuring a completely dry protonation environment[2].

-

Reflux: Heat the mixture to reflux for 3 hours to drive the salt formation to completion.

-

Self-Validation Checkpoint (In-Process Control): Withdraw a 0.1 mL aliquot, dilute in water, and measure the pH. Validation Logic: If pH > 2.0, the system is invalidated (incomplete salt formation), and additional HCl generation is required. If pH ≤ 2.0, the system validates the completion of the reaction.

-

Isolation: Concentrate via rotary evaporation. Crystallize the resulting solid in cold diethyl ether, filter, and dry under a vacuum at 40°C.

Protocol B: HPLC Purity Determination

Causality: A low-pH mobile phase is mandatory. The molecule possesses both a carboxylic acid ( pKa ~3.2) and an amine. At neutral pH, it exists as a zwitterion, causing severe peak tailing on standard silica columns. An acidic mobile phase fully protonates the molecule, ensuring sharp, Gaussian peak shapes.

-

Mobile Phase Preparation:

-

Buffer (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

-

Solvent (B): 0.1% TFA in LC-MS grade Acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Self-Validation Checkpoint (System Suitability Test - SST): Inject a reference standard solution (1 mg/mL) before running any batch samples. Validation Logic: The analytical run is automatically aborted and invalidated unless the following criteria are met:

-

Theoretical Plates (N) > 5000.

-

Tailing Factor (T) ≤ 1.5.

-

Relative Standard Deviation (RSD) of 5 replicate injections ≤ 2.0%.

-

-

Sample Analysis: Inject 10 µL of the sample. Calculate purity via area normalization.

Visualizations of Workflows and Pathways

To further elucidate the technical processes, the following diagrams map the logical flow of the self-validating quality control system and the primary degradation pathways of the molecule.

Workflow for the synthesis and self-validating HPLC quality control of the hydrochloride salt.

Primary degradation pathways affecting the purity of 5-Amino-2-methoxybenzoic acid HCl.

References

-

National Center for Biotechnology Information (PMC). Comparative Structure-Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Comparative Structure-Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-amino-2-methoxybenzoic acid hydrochloride | 857200-24-9 [sigmaaldrich.com]

Methodological & Application

Application Note: 5-Amino-2-methoxybenzoic Acid Hydrochloride in Organic Synthesis and Drug Design

Executive Summary & Chemical Rationale

5-Amino-2-methoxybenzoic acid hydrochloride (CAS 857200-24-9) is a highly versatile, bifunctional aromatic building block utilized extensively in advanced organic synthesis, peptidomimetic design, and pharmaceutical development.

The strategic value of this molecule lies in its unique substitution pattern. The presence of both an amino group and a carboxylic acid allows it to function as an unnatural amino acid, capable of undergoing sequential amidation reactions. Furthermore, the methoxy group at the 2-position is not merely a passive substituent; it acts as a critical conformational director. Through intramolecular hydrogen bonding, the methoxy oxygen preorganizes adjacent amide bonds, a feature that has been masterfully exploited in the design of foldamers and artificial β -sheets[1].

Why the Hydrochloride Salt? Free anilines (such as the free base form, CAS 3403-47-2) are highly susceptible to oxidative degradation, often turning dark brown or black upon prolonged exposure to air and light. The hydrochloride salt protonates the primary amine, drastically reducing its electron density and rendering the molecule highly stable for long-term storage. During synthesis, the free amine is easily liberated in situ using a non-nucleophilic tertiary base.

Quantitative Data & Physicochemical Profile

Understanding the physicochemical properties of 5-amino-2-methoxybenzoic acid hydrochloride is essential for stoichiometric calculations and predicting its behavior in polar aprotic solvents during coupling reactions.

| Property | Value | Mechanistic Implication in Synthesis |

| CAS Number | 857200-24-9 (HCl salt) | Indicates the protonated, oxidatively stable form. |

| Molecular Weight | 203.62 g/mol | Stoichiometric calculations must account for the HCl molecule. |

| Appearance | Pale yellow to off-white powder | Darkening indicates improper storage or free-base oxidation. |

| Hydrogen Bond Donors | 3 (as HCl salt) | Can participate in complex intermolecular networks. |

| Hydrogen Bond Acceptors | 4 | The methoxy oxygen acts as a critical intramolecular H-bond acceptor. |

| Solubility | Water, Methanol, DMSO | High polarity necessitates organic-soluble bases (DIPEA) for DMF reactions. |

Key Applications in Advanced Synthesis

Peptidomimetics and Foldamer Assembly

The most celebrated application of 5-amino-2-methoxybenzoic acid is its role in the synthesis of the unnatural amino acid "Hao" (composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid). Developed by Nowick and colleagues, Hao perfectly mimics the hydrogen-bonding functionality of one edge of a tripeptide β -strand[1].

When incorporated into a peptide sequence, the methoxy group forms a rigid intramolecular hydrogen bond with the adjacent amide NH. This conformational locking forces the molecule to present an alternating array of hydrogen-bond donors and acceptors, facilitating the formation of highly stable β -sheetlike dimers[1].

Conformational preorganization via methoxy-directed intramolecular hydrogen bonding.

Pharmaceutical Scaffolds (Substituted Benzamides)

Beyond foldamers, this compound is a critical intermediate in the synthesis of substituted benzamides[2]. These structures are privileged scaffolds in drug discovery, particularly for developing anti-inflammatory agents, analgesics, and dopamine receptor antagonists[3]. The methoxy group enhances lipophilicity and blood-brain barrier penetration, while the amino group serves as a versatile handle for late-stage functionalization (e.g., reductive amination or urea formation).

Experimental Protocols

The following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in analytical checkpoints to ensure synthetic integrity.

Protocol A: N-Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)

To utilize 5-amino-2-methoxybenzoic acid in standard SPPS, the primary amine must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Causality & Rationale: The hydrochloride salt is acidic. If Fmoc-Cl is added directly, the reaction will fail because the amine is protonated (non-nucleophilic). An aqueous base (Na₂CO₃) is required to neutralize the HCl and maintain a slightly basic pH, driving the nucleophilic attack of the amine onto the Fmoc-Cl.

Step-by-Step Methodology:

-

Preparation: Dissolve 5-amino-2-methoxybenzoic acid hydrochloride (1.0 eq, 10 mmol, 2.03 g) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane (50 mL).

-

Cooling: Chill the solution to 0 °C in an ice bath to prevent unwanted hydrolysis of the Fmoc reagent.

-

Addition: Dissolve Fmoc-Cl (1.1 eq, 11 mmol, 2.84 g) in 15 mL of 1,4-dioxane. Add this solution dropwise over 30 minutes to the vigorously stirring reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

-

Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting material (ninhydrin positive, Rf ~0.1) should disappear, replaced by a UV-active spot ( Rf ~0.4).

-

Workup: Acidify the mixture to pH 2 using 1M HCl (Caution: CO₂ evolution). Extract the resulting white precipitate with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethyl Acetate/Hexanes to yield Fmoc-5-amino-2-methoxybenzoic acid.

Protocol B: Amide Coupling of the Carboxyl Group (Foldamer Assembly)

Coupling the sterically hindered, electron-rich benzoic acid requires highly efficient activation to prevent poor yields and side reactions.

Causality & Rationale: Standard EDC/HOBt coupling is often too slow for ortho-substituted benzoic acids. HATU is selected as the coupling reagent because it forms a highly reactive 7-aza-OBt ester intermediate, accelerating the reaction even in the presence of the sterically demanding ortho-methoxy group. N,N-Diisopropylethylamine (DIPEA) is used in excess (3.0 eq) to neutralize the HCl salt of the starting material and to act as a proton sink for the coupling process.

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve N-protected-5-amino-2-methoxybenzoic acid (1.0 eq, 5 mmol) and HATU (1.1 eq, 5.5 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add DIPEA (3.0 eq, 15 mmol) dropwise. Observation: The solution will turn a distinct yellow color, indicating the formation of the active ester. Stir for 10 minutes at room temperature.

-

Amine Addition: Add the target amine component (e.g., a protected amino acid or alkyl amine) (1.1 eq, 5.5 mmol) dissolved in 5 mL of anhydrous DMF.

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

Validation Checkpoint: Analyze via LC-MS. Look for the complete consumption of the activated ester mass and the appearance of the desired product mass [M+H]+ .

-

Workup: Quench the reaction by pouring it into 100 mL of saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 40 mL). Wash the organic layer sequentially with 1M HCl, water, and brine to remove DMF and urea byproducts. Dry and concentrate.

Workflow for synthesizing peptidomimetics from 5-amino-2-methoxybenzoic acid.

References

-

An Unnatural Amino Acid that Mimics a Tripeptide β-Strand and Forms β-Sheetlike Hydrogen-Bonded Dimers Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2000, 122, 31, 7654–7661) URL:[Link]

Sources

Application Note: Experimental Protocols for 5-Amino-2-methoxybenzoic Acid Hydrochloride in Drug Discovery

Introduction and Mechanistic Rationale

5-Amino-2-methoxybenzoic acid hydrochloride (5-AMBA·HCl) is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry and peptidomimetic design. With both an aromatic amine and a carboxylic acid functional group, it serves as a critical scaffold for synthesizing selective histone deacetylase 11 (HDAC11) inhibitors[1], cholecystokinin-2 (CCK2) receptor antagonists[2], and amyloid- β sheet mimics (ABSMs) for Alzheimer's disease research[3].

Expertise & Causality: The presence of the methoxy group at the ortho position to the carboxylic acid sterically and electronically modulates the reactivity of the adjacent carboxylate. In peptidomimetics, this methoxy group forces the adjacent amide bonds into a specific conformation via steric repulsion and intramolecular hydrogen bonding, mimicking a tripeptide β -strand while preventing further amyloid aggregation[3]. The hydrochloride salt form ensures the oxidative stability of the aniline moiety during storage and early synthetic steps, preventing premature degradation.

Physicochemical Properties

| Property | Value |

| Chemical Name | 5-Amino-2-methoxybenzoic acid hydrochloride |

| CAS Number | 857200-24-9 |

| Molecular Formula | C8H10ClNO3 |

| Molecular Weight | 203.62 g/mol |

| InChI Key | GCYAIWNHFZLICM-UHFFFAOYSA-N |

| Storage Temperature | Room Temperature (Sealed, dry environment) |

| Appearance | Powder |

Application Pathways in Drug Development

The bifunctional nature of 5-AMBA·HCl allows it to be directed into multiple divergent synthetic pathways depending on the target therapeutic class.

Caption: Divergent synthetic workflows utilizing 5-Amino-2-methoxybenzoic acid hydrochloride.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-amino-2-methoxybenzoate hydrochloride (HDAC11 Inhibitor Precursor)

Causality & Logic: To utilize the carboxylic acid in complex drug scaffolds (like HDAC11 inhibitors), it must first be protected as a methyl ester to prevent unwanted polymerization or side reactions during subsequent functionalization of the amine. Thionyl chloride ( SOCl2 ) is used not only as a chlorinating agent to form the highly reactive acyl chloride intermediate but also to generate anhydrous HCl in situ. This maintains the amine as a stable, unreactive hydrochloride salt during esterification, driving the reaction to near-quantitative yields[1].

Materials:

-

5-Amino-2-methoxybenzoic acid hydrochloride (0.5 g, 2.45 mmol)

-

Methanol (Anhydrous)

-

Thionyl chloride ( SOCl2 , 0.33 mL, 4.5 mmol)

-

Rotary evaporator

Step-by-Step Methodology:

-

Preparation: Suspend 0.5 g of 5-amino-2-methoxybenzoic acid hydrochloride in 15 mL of anhydrous methanol in a 50 mL round-bottom flask equipped with a magnetic stirrer[1].

-

Activation: Cool the mixture to 0°C using an ice bath. Dropwise, add 0.33 mL of thionyl chloride[1].

-